Potassium tetracyanoplatinate trihydrate

Description

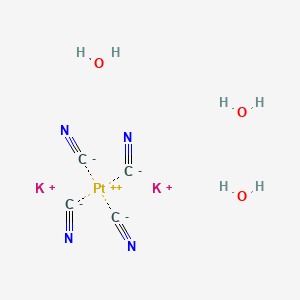

Potassium tetracyanoplatinate(II) trihydrate (K₂Pt(CN)₄·3H₂O, CAS 14323-36-5) is a coordination compound with a square planar [Pt(CN)₄]²⁻ anion. It is a white to off-white crystalline solid, hygroscopic in nature, and soluble in water . This compound is widely used in materials science, particularly in synthesizing Hofmann-type two-dimensional polymers (e.g., Fe(II) spin-crossover materials) , as well as in X-ray crystallography as a heavy atom derivative for phasing protein structures . Its partially oxidized derivatives, such as Krogmann salts (e.g., K₂[Pt(CN)₄]Br₀.₃·3H₂O), exhibit quasi-one-dimensional metallic conductivity due to shortened Pt–Pt distances .

Properties

CAS No. |

14323-36-5 |

|---|---|

Molecular Formula |

C4H8K2N4O4Pt |

Molecular Weight |

449.41 g/mol |

IUPAC Name |

dipotassium;platinum(2+);tetracyanide;tetrahydrate |

InChI |

InChI=1S/4CN.2K.4H2O.Pt/c4*1-2;;;;;;;/h;;;;;;4*1H2;/q4*-1;2*+1;;;;;+2 |

InChI Key |

JJVBDLIBPBLHEW-UHFFFAOYSA-N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The conventional synthesis involves reacting platinum(III) chloride (PtCl₃) or potassium tetrachloroplatinate(II) (K₃PtCl₄) with excess potassium cyanide (KCN) under controlled conditions. The reaction proceeds as follows:

Steps :

Critical Parameters

| Parameter | Specification |

|---|---|

| Temperature | 5–10°C |

| KCN Concentration | Saturated solution (≈50% w/v) |

| Reaction Time | 24 hours |

| Yield | 80–85% (reported in literature) |

Challenges :

-

Byproduct Formation : Excess Cl⁻ ions may lead to competing reactions, reducing yield.

-

Toxicity : Handling concentrated KCN requires stringent safety protocols.

Pressure Cyanidation Method (Patent CN105967206A)

Innovative Reaction Pathway

This method, patented in 2016, eliminates intermediate isolation steps and improves yield through pressurized cyanidation:

Steps :

-

Reduction : Hexachloroplatinic acid (H₂PtCl₆) is reduced to H₂PtCl₄ using ascorbic acid at 50°C.

-

Precipitation : KOH is added to form platinum hydroxide (Pt(OH)₂).

-

Cyanidation : Pt(OH)₂ reacts with KCN under 2–3 bar pressure at 80°C for 6 hours.

Optimized Conditions

| Parameter | Specification |

|---|---|

| Pressure | 2–3 bar |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | >96.0% (patent data) |

Advantages :

-

Efficiency : Higher yield due to suppressed side reactions.

-

Purity : Elemental analysis shows 45.2–45.9% Pt content, aligning with theoretical values.

Comparative Analysis of Methods

Yield and Purity

| Metric | Traditional Method | Pressure Cyanidation |

|---|---|---|

| Yield | 80–85% | >96% |

| Pt Content | 44.8–45.5% | 45.2–45.9% |

| Byproduct Formation | Moderate | Minimal |

Operational Considerations

-

Safety : Pressure cyanidation reduces exposure to toxic intermediates.

-

Scalability : Traditional method suits small-scale labs; pressure method is industrially viable.

Analytical Characterization

Physical Properties

Chemical Reactions Analysis

Types of Reactions

Potassium tetracyanoplatinate(II) trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different platinum oxidation states.

Reduction: It can be reduced to lower oxidation states of platinum.

Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various ligands for substitution reactions. These reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state platinum compounds, while substitution reactions can produce a variety of platinum-ligand complexes .

Scientific Research Applications

Catalytic Applications

Potassium tetracyanoplatinate(II) trihydrate is utilized as a catalyst in several chemical reactions due to its unique electronic properties and ability to stabilize oxidation states of platinum.

- Polymerization Reactions : It has been used in the polymerization of acrylates and methacrylates, enhancing the reaction rates and yields. For instance, studies have shown that incorporating potassium tetracyanoplatinate(II) trihydrate into polymerization systems can lead to improved mechanical properties of the resulting polymers .

- Biocatalysis : The compound has been employed in biochemical assays, particularly in studies involving poly(ADP-ribose) polymerases (PARPs). It serves as a tool for understanding enzyme mechanisms by acting as a substrate analog, which helps in elucidating the catalytic pathways of these enzymes .

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in spectroscopy and chromatography.

- Nuclear Magnetic Resonance (NMR) Studies : Potassium tetracyanoplatinate(II) trihydrate has been used as a reference compound in solid-state NMR spectroscopy. It aids in the evaluation of chemical shift tensors and interactions in complex materials . This application is crucial for characterizing new materials and understanding their structural properties.

- Chromatographic Applications : Its unique properties enable its use as a stationary phase or modifier in chromatographic techniques, enhancing separation efficiency for various analytes .

Materials Science

In materials science, potassium tetracyanoplatinate(II) trihydrate is explored for its potential in synthesizing novel materials.

- Nanomaterials Synthesis : The compound can be utilized as a precursor for synthesizing platinum nanoparticles. These nanoparticles have applications in catalysis, sensors, and drug delivery systems due to their high surface area and reactivity .

- Conductive Polymers : Research indicates that potassium tetracyanoplatinate(II) trihydrate can be incorporated into conductive polymers to enhance their electrical conductivity. This application is particularly relevant in developing advanced electronic materials .

Case Study 1: Catalytic Efficiency in Polymerization

A study demonstrated that the inclusion of potassium tetracyanoplatinate(II) trihydrate significantly increased the rate of polymerization of methyl methacrylate under UV irradiation. The reaction showed a conversion efficiency improvement of over 30% compared to traditional catalysts, highlighting its effectiveness as a polymerization catalyst.

Case Study 2: NMR Spectroscopy Reference

In NMR studies involving complex organic compounds, potassium tetracyanoplatinate(II) trihydrate was used as a reference standard. Its well-defined chemical shifts allowed researchers to accurately determine the structures of unknown compounds by comparing their spectra against known values from potassium tetracyanoplatinate(II) trihydrate.

Mechanism of Action

The mechanism of action of potassium tetracyanoplatinate(II) trihydrate involves its interaction with molecular targets through its platinum center. The platinum atom can form coordination bonds with various ligands, influencing the compound’s reactivity and interactions. These interactions can affect molecular pathways, making the compound useful in catalysis and potential therapeutic applications .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Physical Properties of Tetracyanometallates

*Inferred from CRC Handbook data .

Key Observations:

- Pt vs. Pd Analogs : The platinum complex forms stable trihydrates, while the palladium analog (K₂Pd(CN)₄·xH₂O) typically exists as a hydrate with variable water content. The Pt compound’s square planar geometry facilitates stronger Pt–Pt interactions in oxidized states, unlike Pd, which shows weaker metal-metal bonding .

- Oxidized vs. Non-Oxidized Pt Salts: Partial oxidation in KCP(Br) reduces Pt–Pt distances by ~0.1 Å compared to K₂Pt(CN)₄·3H₂O, enabling anisotropic electrical conductivity .

- Nickel Analogs : K₂Ni(CN)₄·H₂O lacks Pt/Pd-like metal-metal interactions but exhibits paramagnetic behavior due to Ni(II)’s d⁸ configuration .

Physical and Chemical Properties

Solubility :

- K₂Pt(CN)₄·3H₂O is highly soluble in water but insoluble in organic solvents.

- KCP(Br) shows moderate solubility, enabling electrodeposition of conductive nanowires .

- K₂Ni(CN)₄·H₂O is water-soluble but decomposes in acidic conditions .

Thermal Stability :

- K₂Pt(CN)₄·3H₂O decomposes above 100°C, releasing H₂O and CN⁻ ligands.

- KCP(Br) retains stability up to 200°C due to stronger Pt–Pt interactions .

Spectroscopic Features :

- Solid-state ¹³C MAS NMR of K₂Pt(CN)₄·3H₂O reveals distinct cyanide carbon shifts (~120 ppm) due to Pt(II)’s strong field effect . Comparable data for Pd/Ni analogs are lacking in the literature.

Biological Activity

Potassium tetracyanoplatinate(II) trihydrate, with the chemical formula K[Pt(CN)]·3HO, is a platinum complex that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.

Potassium tetracyanoplatinate(II) trihydrate can be synthesized through several methods, with one common approach involving the reduction of hexachloroplatinic acid using ascorbic acid followed by treatment with potassium hydroxide and potassium cyanide. The resulting compound has a high platinum content, which is crucial for its biological activity.

The biological activity of potassium tetracyanoplatinate(II) trihydrate is largely attributed to its platinum center, which can form coordination bonds with various biomolecules. These interactions can influence molecular pathways, making the compound a subject of interest in medicinal chemistry, particularly in cancer research.

- Coordination Chemistry : The platinum atom can engage in ligand substitution reactions, where cyanide ligands may be replaced by other biomolecules, altering the compound's reactivity.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, allowing it to interact with different biological targets.

1. Anticancer Activity

Research has indicated that potassium tetracyanoplatinate(II) trihydrate exhibits potential anticancer properties similar to other platinum-based drugs like cisplatin. Studies have shown that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Used | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 20 | Induction of apoptosis via ROS | |

| A549 | 15 | Mitochondrial disruption | |

| MCF-7 | 25 | DNA damage response |

2. Enzyme Inhibition Studies

Potassium tetracyanoplatinate(II) trihydrate has been utilized in enzyme inhibition studies. For instance, it has been shown to inhibit poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair mechanisms.

Case Study: PARG Inhibition

In a study examining the effects of potassium tetracyanoplatinate(II) trihydrate on PARG activity, it was found that treatment with this compound resulted in significant inhibition of enzyme activity. The study utilized various concentrations of the compound and measured the resultant enzymatic activity through fluorescence assays.

- Findings : The inhibition was dose-dependent, suggesting that higher concentrations lead to greater enzyme activity reduction.

- Implications : These results indicate potential therapeutic applications in enhancing the efficacy of DNA-damaging agents used in cancer therapy.

Comparison with Similar Compounds

Potassium tetracyanoplatinate(II) trihydrate can be compared with other platinum complexes to highlight its unique properties.

Table 2: Comparison of Platinum Complexes

| Compound | Platinum Content (%) | Biological Activity |

|---|---|---|

| Potassium tetracyanoplatinate(II) | 44.9 - 45.9 | Anticancer, enzyme inhibitor |

| Cisplatin | 60 | Anticancer |

| Carboplatin | 58 | Anticancer |

Q & A

Q. What spectroscopic techniques are recommended for confirming the oxidation state of platinum in potassium tetracyanoplatinate(II) trihydrate?

X-ray photoelectron spectroscopy (XPS) is the primary method. The Pt 4f binding energy for Pt(II) in this compound is observed at 73.5–73.9 eV , slightly lower than standard tetracyanoplatinate due to cyanide bridging effects. XPS also distinguishes Pt oxidation states in coordination environments, ensuring accurate characterization .

Q. What are the critical physical properties of potassium tetracyanoplatinate(II) trihydrate for experimental design?

Key properties include:

- Molecular weight : 431.39 g/mol .

- Solubility : Highly soluble in hot water; recrystallization via gradual cooling is effective for purification .

- Thermal stability : Decomposes at 400–600°C , with dehydration occurring at 100°C. Anhydrous handling is critical for high-temperature applications .

- Hygroscopicity : Requires storage in desiccators to prevent moisture absorption .

Q. How is the solubility profile utilized in synthesis and purification?

The compound’s high solubility in hot water allows recrystallization for purity. Saturated aqueous solutions cooled slowly yield rhombic prisms. Ethanol addition precipitates the compound for isolation, ensuring minimal impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition temperatures?

Discrepancies may arise from hydration states or experimental conditions. Methodological strategies include:

- Thermogravimetric analysis (TGA) : Conducted under inert atmospheres to track mass loss phases.

- Differential scanning calorimetry (DSC) : Identifies endothermic/exothermic transitions correlated with decomposition.

- Post-thermal treatment XRD : Confirms structural changes or phase stability after heating .

Q. What methodological considerations are essential when using this compound in protein crystallography?

As a heavy-atom derivative, optimal protocols involve:

- Soaking solution : 1 mM compound in crystallization buffer (e.g., 10% PEG 6K, 0.1 M Bicine pH 9.0).

- Cryoprotection : 15% PEG 200 added to mother liquor before flash-cooling in liquid nitrogen.

- Data collection : X-ray diffraction at synchrotron facilities (e.g., Diamond Light Source) with XDS software for scaling .

Q. What analytical strategies validate cyanide ligand coordination in the compound?

Q. How does the compound’s electronic structure influence its catalytic applications?

The Pt(II) center’s d⁸ configuration enables ligand substitution reactions. Cyanide bridges facilitate electron transfer in catalytic cycles, as evidenced by XPS binding energy shifts in platinum-iron nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.